molecular formula C10H14N2O2 B13224414 Ethyl 4-hydrazinyl-2-methylbenzoate

Ethyl 4-hydrazinyl-2-methylbenzoate

Cat. No.: B13224414
M. Wt: 194.23 g/mol
InChI Key: WFVRWNUXMZDIMM-UHFFFAOYSA-N
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Description

Ethyl 4-hydrazinyl-2-methylbenzoate: is an organic compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a methylbenzoate moiety, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solution-Based Synthesis: Ethyl 4-hydrazinyl-2-methylbenzoate can be synthesized by reacting ethyl 4-chloro-2-methylbenzoate with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol.

    Mechanosynthesis: This method involves grinding the reactants together in a ball mill, which facilitates the reaction through mechanical energy.

    Solid-State Melt Reactions: In this method, the reactants are heated together in the absence of a solvent, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale solution-based synthesis due to its scalability and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles such as aldehydes, ketones, and acyl chlorides.

Major Products Formed:

    Oxidation: Azines and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazones.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Ethyl 4-hydrazinyl-2-methylbenzoate is unique due to its specific hydrazinyl and methylbenzoate structure, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Antiglycation Activity

Hydrazone compounds structurally similar to ethyl 4-hydrazinyl-2-methylbenzoate have shown promising antiglycation activity. A series of 4-methoxybenzoylhydrazones demonstrated varying degrees of antiglycation effects, with IC50 values ranging from 216.52 to 748.71 μM . This suggests that this compound may possess similar antiglycation properties, which could be beneficial in managing diabetic complications.

Table 1: Antiglycation activity of selected hydrazone compounds

CompoundIC50 (μM)
1216.52 ± 4.2
3289.58 ± 2.64
6227.75 ± 0.53
7242.53 ± 6.1
11287.79 ± 1.59
Rutin (standard)294.46 ± 1.50

Protein Binding and Interaction

Hydrazone compounds have shown significant interactions with proteins, particularly human serum albumin (HSA). For instance, (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (EFHB), a structurally related compound, demonstrated strong binding to HSA . This suggests that this compound may also interact with proteins in biological systems, potentially affecting drug distribution and metabolism.

Antioxidant Properties

The hydrazine group in this compound may contribute to antioxidant activities. Research on similar compounds has shown inhibitory effects on protein oxidation markers, including protein carbonyl formation and thiol oxidation . This antioxidant potential could be valuable in various biological applications, such as preventing oxidative stress-related cellular damage.

Potential Pharmacokinetic Properties

Based on the properties of structurally similar compounds, we can infer some potential pharmacokinetic characteristics of this compound:

  • BBB permeant: Likely yes
  • P-gp substrate: Potentially no
  • CYP1A2 inhibitor: Possibly yes
  • Log Po/w (Consensus): Estimated around 2.45

These properties suggest that the compound may have good bioavailability and the potential to cross the blood-brain barrier, which could be relevant for neurological applications.

Research Applications

This compound has potential applications in various areas of biological research:

  • As a building block for synthesizing more complex molecules with biological activity.
  • In studying protein modifications and interactions, particularly with its ability to form covalent bonds with nucleophilic residues in proteins.
  • As a potential lead compound for developing antiglycation agents for diabetic treatments .
  • In investigating antioxidant mechanisms and their effects on cellular processes .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 4-hydrazinyl-2-methylbenzoate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)9-5-4-8(12-11)6-7(9)2/h4-6,12H,3,11H2,1-2H3

InChI Key

WFVRWNUXMZDIMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)NN)C

Origin of Product

United States

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